molecular formula C20H22ClN3O2 B12940355 Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- CAS No. 77420-86-1

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-

Cat. No.: B12940355
CAS No.: 77420-86-1
M. Wt: 371.9 g/mol
InChI Key: SFXCALNJEPNZFQ-UHFFFAOYSA-N
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Description

Chemical Context and Significance in Heterocyclic Chemistry

The acridine nucleus, a tricyclic aromatic heterocycle comprising two benzene rings fused to a pyridine ring, has long been a cornerstone of medicinal chemistry due to its planar structure and electronic properties. This compoundN-methyl- builds upon this framework through strategic substitutions:

  • A chloro group at position 6 enhances electrophilic reactivity, potentially improving DNA intercalation capabilities.
  • A methoxy group at position 2 introduces steric and electronic effects that modulate solubility and binding affinity.
  • The hexanamide side chain at position 9, featuring an N-methyl terminus, extends the molecule’s hydrophobicity and may facilitate membrane penetration.

This combination of substituents positions the compound as a hybrid structure bridging classical intercalators (e.g., amsacrine) and modern kinase inhibitors. The amide linkage, rarely explored in early acridine derivatives, introduces hydrogen-bonding potential and metabolic stability compared to ester or ether analogs.

Property Value Significance
Molecular Formula C₂₂H₂₆ClN₃O₂ Indicates aromatic and aliphatic domains
CAS Number 77420-95-2 Unique identifier for chemical tracking
Key Functional Groups Chloro, methoxy, amide Dictate reactivity and biological activity

Historical Development of Acridine-Based Amide Derivatives

Acridine chemistry traces its origins to 1870, when Graebe and Carol isolated acridine from coal tar. Early derivatives like quinacrine (antimalarial) and proflavine (antiseptic) dominated mid-20th-century therapeutics but faced limitations in selectivity and toxicity. The 1980s saw the rise of amsacrine , an anticancer acridine carboxamide, which validated the utility of amide functionalization in improving target specificity.

Bernthsen’s synthesis—a reaction between diphenylamines and carboxylic acids—became pivotal for generating 9-substituted acridines. Modern adaptations employ formic acid or aldehydes to introduce amino or alkyl groups, respectively. This compoundN-methyl- exemplifies this progression, leveraging:

  • Ullmann-type couplings to attach the chloro-methoxy-acridinyl moiety.
  • Amide bond formation via hexanoyl chloride and methylamine, optimizing yield through zinc chloride catalysis.

These synthetic advances address historical challenges in acridine functionalization, such as poor regioselectivity and side reactions during electrophilic substitutions.

Research Objectives and Knowledge Gaps

Contemporary studies prioritize three objectives:

  • Mechanistic Elucidation : Preliminary data suggest dual mechanisms—DNA intercalation and topoisomerase II inhibition—but precise molecular interactions remain uncharacterized.
  • Synthetic Optimization : Current routes yield ≤45% purity due to byproducts from competing cyclization pathways; microwave-assisted or flow chemistry approaches are under investigation.
  • Biological Screening : While in vitro assays demonstrate IC₅₀ values of 1.2–3.8 μM against Staphylococcus aureus and MCF-7 breast cancer cells, in vivo efficacy and pharmacokinetic profiles are unreported.

Critical gaps include:

  • Structure-Activity Relationships : The individual contributions of the chloro, methoxy, and hexanamide groups to bioactivity are conflated in existing studies.
  • Environmental Impact : No data exist on the compound’s biodegradability or ecotoxicity, a pressing concern given acridine derivatives’ historical persistence in ecosystems.

Properties

CAS No.

77420-86-1

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexanamide

InChI

InChI=1S/C20H22ClN3O2/c1-26-14-7-9-17-16(12-14)20(23-10-4-2-3-5-19(22)25)15-8-6-13(21)11-18(15)24-17/h6-9,11-12H,2-5,10H2,1H3,(H2,22,25)(H,23,24)

InChI Key

SFXCALNJEPNZFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6-chloro-2-methoxy-9-acridinylamine with hexanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting transcription and replication processes. The compound binds to DNA through its acridine moiety, which inserts between the base pairs of the DNA helix. This binding can lead to the formation of DNA adducts, causing mutations and cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acridine Core

6-Chloro-2-methoxy-9-acridinylamine Derivatives
Compound Name Substituents (Acridine Core) Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound (CAS 77420-95-2) 6-Cl, 2-OCH₃, 9-NH-(hexanamide) C₂₀H₂₁ClN₄O₂ 384.86 Reference compound
N-Methyl Variant (CAS 77431-60-8) 6-Cl, 2-OCH₃, 9-NH-(N-methylhexanamide) C₂₁H₂₃ClN₄O₂ 398.89 Methyl group on amide nitrogen enhances lipophilicity
6-(9-Acridinylamino) Hexanoic Acid (CAS 75572-57-5) 9-NH-(hexanoic acid) C₁₉H₂₀N₂O₂ 308.37 Carboxylic acid instead of amide; lower molecular weight

Comparison with Classical Acridine Drugs

Quinacrine (Mepacrine)
Property Quinacrine (CAS 83-98-7) Target Compound (CAS 77420-95-2)
Substituents 6-Cl, 2-OCH₃, 9-NH-(diethylaminopentyl) 6-Cl, 2-OCH₃, 9-NH-(hexanamide)
Molecular Formula C₂₃H₃₀ClN₃O C₂₀H₂₁ClN₄O₂
Mechanism DNA intercalation, antimalarial HDAC inhibition (predicted)
Solubility Poor in water Moderate (amide enhances solubility)

Key Differences :

  • Quinacrine’s diethylaminopentyl chain confers strong basicity, favoring lysosomal accumulation, whereas the hexanamide linker in the target compound may enable broader tissue distribution .
  • The target compound’s amide group reduces off-target interactions compared to quinacrine’s cationic side chain .

Reaction Yields and Conditions

Compound Coupling Reagent Yield (%) Reaction Time Reference
Target Compound COMU/DIPEA 75–80 1 hour
N-Methyl Variant DCC/HOBt 65 2 hours
9-Aminoacridine Derivatives HATU 50–60 3 hours

Insights :

  • COMU-mediated synthesis (target compound) offers higher yields and shorter reaction times compared to DCC/HOBt .
  • HATU is less efficient for acridinylamine coupling due to steric hindrance .

Physicochemical Properties

Compound logP Water Solubility (mg/mL) Plasma Stability (t₁/₂)
Target Compound 1.8 0.45 >24 hours
Quinacrine 3.2 0.02 8 hours
6-(9-Acridinylamino) Hexanoic Acid 1.2 1.2 <6 hours

Key Findings :

  • The target compound balances moderate lipophilicity and solubility, ideal for oral administration .
  • Plasma stability exceeds quinacrine, suggesting reduced metabolic clearance .

Biological Activity

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is a synthetic compound that belongs to the acridine family, recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This compound exhibits significant potential as an antitumor agent due to its ability to interact with DNA, disrupting replication and transcription processes.

Chemical Structure and Properties

The chemical formula of this compoundN,N-dimethyl- is C22H26ClN3O2. Its structure features a hexanamide backbone with a substituted acridine moiety that includes chloro and methoxy groups. These functional groups enhance its reactivity and biological activity, making it a subject of interest in cancer research.

Hexanamide's mechanism of action primarily involves DNA intercalation , where the compound inserts itself between the base pairs of DNA. This intercalation leads to:

  • Disruption of DNA replication : By interfering with the normal function of DNA polymerases.
  • Inhibition of transcription : Affecting RNA polymerase activity and consequently protein synthesis.

Additionally, the presence of the chloro group allows for potential electrophilic substitution reactions, further contributing to its biological activity .

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar acridine structures exhibit cytotoxic effects against various cancer cell lines. Hexanamide has demonstrated:

  • Antitumor properties : Studies show that it can induce apoptosis in cancer cells by disrupting cellular processes essential for survival.
  • Interaction with nucleic acids : Through techniques like fluorescence spectroscopy and circular dichroism, researchers have confirmed that Hexanamide can form stable complexes with DNA, which is crucial for understanding its therapeutic applications.

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds structurally related to Hexanamide:

Compound NameMolecular FormulaKey Features
9-amino-6-chloro-2-methoxyacridineC14H11ClN2OExhibits DNA intercalation properties
6-chloro-N,N-diethyl-N-(4-diethylaminobutyl)amineC22H28ClN3OSimilar acridine core with different substituents
Hexanamide, 6-chloro-N,N-diethylC10H20ClNOSimpler structure with less biological activity

The unique combination of an acridine core with specific chloro and methoxy substitutions distinguishes Hexanamide from other compounds, enhancing its interaction with DNA and contributing to its potential therapeutic efficacy against cancer cells .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Hexanamide in various experimental settings:

  • Cytotoxicity Studies : In vitro assays have shown that Hexanamide significantly reduces cell viability in multiple cancer cell lines, including breast and lung cancers. The IC50 values indicate a concentration-dependent response, suggesting that higher concentrations lead to increased cytotoxicity.
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how Hexanamide binds to DNA, revealing specific binding sites that correlate with its biological activity. These findings suggest avenues for further exploration in drug design.
  • Fluorescence Studies : Experiments using fluorescence spectroscopy have quantified the binding affinity of Hexanamide to DNA, demonstrating strong interactions that are essential for its anticancer properties.

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